Riluzole hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de riluzole est un médicament principalement utilisé pour traiter la sclérose latérale amyotrophique (SLA), une maladie neurodégénérative progressive qui affecte les cellules nerveuses du cerveau et de la moelle épinière . Il appartient à la classe des benzothiazoles et fonctionne comme un antagoniste du glutamate . Le chlorhydrate de riluzole est connu pour ses propriétés neuroprotectrices et il a été démontré qu'il prolongeait la survie et retardait le besoin d'une ventilation mécanique chez les patients atteints de SLA .

Mécanisme D'action

Target of Action

Riluzole hydrochloride primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excessive release can lead to neuronal injury. Voltage-dependent sodium channels are associated with damaged neurons .

Mode of Action

This compound acts as a glutamate antagonist . It inhibits the release of glutamate (activation of glutamate reuptake), inactivates voltage-dependent sodium channels, and interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors . It has also been reported to directly inhibit the kainate and NMDA receptors .

Biochemical Pathways

This compound affects neurons by inhibiting excitatory amino acid release, inhibiting events following stimulation of excitatory amino acid receptors, and stabilizing the inactivated state of voltage-dependent sodium channels . It has demonstrated neuroprotective activity in vivo and in vitro .

Pharmacokinetics

Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation . The oral bioavailability of riluzole is approximately 60% . With multiple-dose administration, riluzole accumulates in plasma by about twofold .

Result of Action

This compound is indicated for the treatment of patients with amyotrophic lateral sclerosis (ALS). It extends survival and/or time to tracheostomy . It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that riluzole’s dependency on the cytochrome P450 (CYP1A2) for metabolism could potentially interact with CYP1A2 substrates, inhibitors, and inducers . Therefore, the presence of these substances in the patient’s environment could affect the action of riluzole.

Analyse Biochimique

Biochemical Properties

Riluzole hydrochloride interacts with various enzymes and proteins, primarily those involved in the regulation of glutamate, a key neurotransmitter in the brain . It acts as a sodium channel blocker and can also inhibit GABA uptake .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of glutamate receptors and sodium channels . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors, and inactivating neuronal voltage-gated Na+ channels . These actions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to suppress glutamate-induced seizures in rats at an ED50 value of 3.2 mg/kg and displays neuroprotective effects in hypoxic animals at an ED50 value of 4 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the regulation of glutamate and GABA, influencing metabolic flux and metabolite levels .

Subcellular Localization

Given its role in modulating glutamate receptors and sodium channels, it is likely to be found in areas of the cell where these structures are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de riluzole est synthétisé par un processus en plusieurs étapes impliquant la réaction du 2-aminobenzothiazole avec le trifluorométhoxybenzène . Les conditions de réaction impliquent généralement l'utilisation d'une base forte, telle que l'hydrure de sodium, et d'un solvant organique, tel que le diméthylformamide (DMF). La réaction est réalisée sous atmosphère inerte pour prévenir l'oxydation et d'autres réactions secondaires .

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate de riluzole implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le procédé est optimisé pour un rendement et une pureté élevés, avec des mesures rigoureuses de contrôle qualité pour garantir la constance et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de riluzole subit diverses réactions chimiques, notamment :

Oxydation : Le riluzole peut être oxydé pour former ses dérivés sulfoxyde et sulfone correspondants.

Réduction : Le composé peut être réduit pour former ses dérivés amine correspondants.

Substitution : Le riluzole peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle benzothiazole.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Dérivés sulfoxyde et sulfone.

Réduction : Dérivés amine.

Substitution : Divers dérivés benzothiazole substitués.

Applications de la recherche scientifique

Le chlorhydrate de riluzole a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés benzothiazole.

Biologie : Investigé pour ses effets neuroprotecteurs dans divers modèles de maladies neurodégénératives.

Médecine : Principalement utilisé dans le traitement de la SLA et a montré un potentiel dans le traitement d'autres troubles neurologiques tels que les lésions de la moelle épinière et les ataxias héréditaires

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies neurodégénératives.

Mécanisme d'action

Le chlorhydrate de riluzole exerce ses effets en inhibant la libération du glutamate, un neurotransmetteur impliqué dans l'excitotoxicité, un processus qui conduit à des dommages et à la mort neuronale . Il bloque préférentiellement les canaux sodium sensibles à la TTX, qui sont associés aux neurones endommagés . De plus, le riluzole a été rapporté pour inhiber les récepteurs kainate et NMDA, et pour potentialiser les récepteurs GABA_A via un site de liaison allostérique . Ces actions contribuent à ses effets neuroprotecteurs en réduisant l'excitabilité neuronale et en prévenant la toxicité induite par le glutamate .

Applications De Recherche Scientifique

Amyotrophic Lateral Sclerosis (ALS)

Riluzole is the only FDA-approved drug for ALS, where it has been shown to extend survival and delay the need for mechanical ventilation. Clinical trials have demonstrated that it can prolong life by several months and improve quality of life by reducing the progression of symptoms associated with motor neuron degeneration .

Efficacy Data:

- Clinical Trials: Riluzole has been evaluated in multiple randomized controlled trials, establishing its efficacy in extending survival in ALS patients .

- Real-World Evidence: Observational studies corroborate findings from clinical trials, indicating significant benefits in real-world settings .

Acute Spinal Cord Injury (tSCI)

Recent studies have explored the use of riluzole in acute spinal cord injuries. A Phase III clinical trial showed that riluzole administration within 12 hours post-injury could promote recovery and mitigate secondary injury cascades associated with excitotoxicity, a common consequence of spinal cord trauma .

Study Insights:

- The trial involved 193 patients and assessed motor function recovery over 180 days, indicating potential benefits in upper extremity motor scores .

Other Neurological Disorders

Riluzole's mechanism makes it a candidate for treatment in various other neurological conditions:

- Epilepsy: Due to its antiexcitotoxic properties, riluzole may help manage certain forms of epilepsy by reducing neuronal hyperexcitability .

- Parkinson’s Disease: Preclinical models suggest riluzole may offer neuroprotective effects against dopaminergic neuron degeneration .

- Huntington’s Disease and Cerebral Ischemia: Studies indicate potential efficacy in these conditions, although further clinical validation is needed .

Psychiatric Disorders

Emerging research suggests that riluzole may have applications in treating mood disorders such as depression and anxiety, potentially due to its effects on glutamate signaling pathways .

Case Studies:

- Several case reports have highlighted improvements in depressive symptoms following riluzole treatment, warranting further investigation into its antidepressant properties.

Pain Management

Riluzole has been investigated for its analgesic properties, particularly in neuropathic pain conditions. Its ability to modulate sodium channels and reduce excitatory neurotransmitter release may provide relief from chronic pain syndromes .

Cancer Research

There is ongoing exploration into the use of riluzole as an adjunct therapy in cancer treatment. The compound's ability to modulate neurotransmitter systems may influence tumor microenvironments and enhance the efficacy of certain chemotherapeutic agents .

Summary Table of Applications

| Application | Evidence Level | Key Findings |

|---|---|---|

| Amyotrophic Lateral Sclerosis | High | Extends survival; delays mechanical ventilation needs |

| Acute Spinal Cord Injury | Moderate | Promotes recovery; mitigates secondary injury |

| Epilepsy | Emerging | Potential reduction in seizure frequency |

| Parkinson’s Disease | Preclinical | Neuroprotective effects observed |

| Psychiatric Disorders | Emerging | Improvements in depressive symptoms noted |

| Pain Management | Emerging | Analgesic properties suggested |

| Cancer Research | Early-stage | Modulation of tumor microenvironments under investigation |

Comparaison Avec Des Composés Similaires

Composés similaires

Edaravone : Un autre médicament utilisé pour traiter la SLA, qui agit comme un piégeur de radicaux libres.

Gabapentine : Utilisé pour la douleur neuropathique et possède des propriétés neuroprotectrices.

Memantine : Un antagoniste des récepteurs NMDA utilisé dans le traitement de la maladie d'Alzheimer.

Unicité du chlorhydrate de riluzole

Le chlorhydrate de riluzole est unique dans son mécanisme d'action en tant qu'antagoniste du glutamate et sa capacité à inhiber plusieurs voies impliquées dans les dommages neuronaux . Contrairement à d'autres composés similaires, le riluzole cible spécifiquement les canaux sodium sensibles à la TTX et a une gamme plus large d'effets neuroprotecteurs .

Activité Biologique

Riluzole hydrochloride, a benzothiazole derivative, is primarily recognized for its therapeutic role in treating amyotrophic lateral sclerosis (ALS). Its biological activity encompasses a range of mechanisms that contribute to neuroprotection and modulation of excitatory neurotransmission. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and emerging research findings regarding riluzole.

Riluzole exhibits several mechanisms that contribute to its biological activity:

- Glutamate Modulation : Riluzole inhibits the release of glutamate, a key excitatory neurotransmitter implicated in neurotoxicity and excitotoxicity associated with ALS. This effect is believed to occur through the activation of glutamate reuptake mechanisms and inhibition of presynaptic release .

- Sodium Channel Interaction : Riluzole stabilizes voltage-gated sodium channels (VGSCs) in their inactivated state, reducing neuronal excitability. This stabilization helps mitigate the hyperexcitability observed in ALS and other neurological conditions . The drug's binding to VGSCs occurs at therapeutically relevant concentrations (1-2 µM), which enhances channel inactivation without blocking them entirely .

- Metabolic Pathways : Riluzole is extensively metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of various metabolites, including N-hydroxyriluzole . The pharmacokinetics of riluzole indicate a mean elimination half-life of approximately 12 hours, with around 90% absorption and significant protein binding (96%) to plasma proteins .

Clinical Efficacy

Riluzole has been extensively studied for its effects on survival and disease progression in ALS patients. Key findings from clinical trials include:

- Survival Benefits : In two pivotal trials involving over 1,000 ALS patients, riluzole treatment was associated with a statistically significant increase in survival time compared to placebo. The median survival time increased from 11.8 months (placebo) to 14.8 months (riluzole) for patients receiving 100 mg/day .

- Real-World Evidence : A meta-analysis of real-world data supports these findings, indicating that early initiation of riluzole therapy significantly enhances survival rates among ALS patients .

- Adverse Effects : While generally well-tolerated, riluzole may cause side effects such as liver enzyme elevations and gastrointestinal disturbances. Regular monitoring is recommended for patients on long-term therapy .

Emerging Research and Case Studies

Recent studies have explored additional therapeutic potentials of riluzole beyond ALS:

- Post-Traumatic Stress Disorder (PTSD) : A randomized controlled trial indicated that riluzole augmentation could lead to significant reductions in PTSD symptoms as measured by the Clinician-Administered PTSD Scale (CAPS) .

- Osteosarcoma Treatment : Research has identified a novel mechanism by which riluzole activates c-Abl kinase, promoting pro-apoptotic pathways in osteosarcoma cells. This suggests potential repurposing of riluzole for cancer therapy .

Data Summary

The following table summarizes key pharmacological properties and clinical findings related to riluzole:

| Property | Details |

|---|---|

| Chemical Structure | 2-amino-6-(trifluoromethoxy)benzothiazole |

| Mechanism of Action | Glutamate release inhibition; VGSC stabilization |

| Absorption | ~90% absorption; bioavailability ~60% |

| Protein Binding | 96% bound to plasma proteins |

| Half-Life | ~12 hours |

| Primary Indication | Amyotrophic Lateral Sclerosis |

| Clinical Efficacy | Median survival increase from 11.8 to 14.8 months |

| Side Effects | Liver enzyme elevation; gastrointestinal issues |

Propriétés

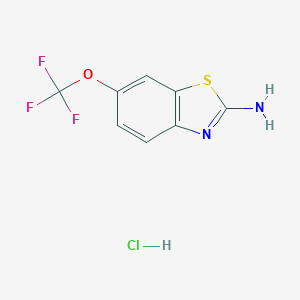

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAOELIJQRYJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential therapeutic benefit of Riluzole hydrochloride in cisplatin-induced ototoxicity?

A1: this compound exhibits protective effects against cisplatin-induced hearing loss in guinea pigs. [] This protection was observed through reduced auditory brainstem response threshold shifts in animals treated with this compound prior to cisplatin administration. [] Transmission electron microscopy further revealed that this compound helped preserve the structural integrity of hair cells and the stria vascularis in the cochlea, which are crucial for hearing and often damaged by cisplatin. []

Q2: Are there any analytical methods available to assess the quality and purity of this compound in pharmaceutical formulations?

A3: Yes, several analytical methods have been developed and validated for characterizing this compound in both bulk form and pharmaceutical dosage forms. [, ] These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.